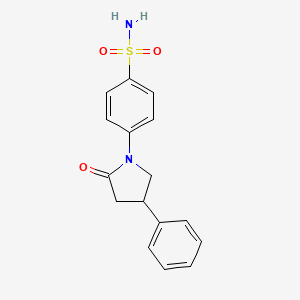

4-(2-Oxo-4-phenyl-1-pyrrolidinyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(2-oxo-4-phenylpyrrolidin-1-yl)benzenesulfonamide is a chemical compound with the molecular formula C16H16N2O3S. . This compound features a pyrrolidinone ring fused to a phenyl group and a benzenesulfonamide moiety, which contributes to its unique chemical properties and biological activities.

準備方法

The synthesis of 4-(2-oxo-4-phenylpyrrolidin-1-yl)benzenesulfonamide can be achieved through various synthetic routes. One common method involves the alkylation of n-butyl (3R)-4-amino-3-phenylbutyrate with haloacetamide in DMF in the presence of potassium phosphate monohydrate. The intermediate 4-carbamoylmethylamino-3-phenylbutyrate is then cyclized by refluxing in toluene with potassium phosphate monohydrate and tetrabutylammonium bromide . Another method uses chloroacetonitrile under similar conditions . These methods yield the desired compound in 40-60% yields.

化学反応の分析

4-(2-oxo-4-phenylpyrrolidin-1-yl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions include sulfoxides, sulfones, and substituted sulfonamides.

科学的研究の応用

4-(2-oxo-4-phenylpyrrolidin-1-yl)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Industry: The compound can be used in the development of new pharmaceuticals and chemical products.

作用機序

The mechanism of action of 4-(2-oxo-4-phenylpyrrolidin-1-yl)benzenesulfonamide involves its binding to the colchicine-binding site on microtubules. This binding disrupts microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent cell death . The compound’s molecular targets include tubulin, a key protein in microtubule formation .

類似化合物との比較

4-(2-oxo-4-phenylpyrrolidin-1-yl)benzenesulfonamide can be compared to other similar compounds, such as:

Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates: These compounds also target the colchicine-binding site but differ in their chemical structure and potency.

Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides: These compounds have a similar mechanism of action but feature an imidazolidinone ring instead of a pyrrolidinone ring.

2-[(4R)-2-oxo-4-phenylpyrrolidin-1-yl]acetamide:

生物活性

4-(2-Oxo-4-phenyl-1-pyrrolidinyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group attached to a benzene ring, along with a pyrrolidine moiety. Its chemical structure can be represented as follows:

This structure contributes to its reactivity and biological interactions, particularly through the sulfonamide and carbonyl functionalities.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. The sulfonamide moiety is known for participating in nucleophilic substitutions, while the carbonyl group can engage in various chemical reactions. Studies suggest that this compound may act as an inhibitor of carbonic anhydrases, which play critical roles in physiological processes such as acid-base balance and respiration.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit inhibitory effects on carbonic anhydrases. This inhibition can lead to significant physiological effects, making the compound a candidate for further drug development aimed at conditions like glaucoma and certain cancers .

Anticancer Properties

In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines. For instance, similar benzenesulfonamide compounds have shown antiproliferative activity against human cancer cells, suggesting that this compound may also possess anticancer properties .

Study on Antiproliferative Activity

A study evaluated the antiproliferative effects of several benzenesulfonamide derivatives on different cancer cell lines. The results indicated that certain derivatives significantly inhibited cell growth, with IC50 values in the nanomolar range. The following table summarizes the findings:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 (breast cancer) | 0.05 |

| Similar Derivative A | HT29 (colon cancer) | 0.03 |

| Similar Derivative B | M21 (skin melanoma) | 0.04 |

These findings highlight the potential of this compound as a therapeutic agent in oncology .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. In vivo studies involving animal models have shown that after administration, the compound undergoes biotransformation, leading to various metabolites detectable in plasma and urine using techniques like HPLC-MS/MS . This information is vital for assessing systemic exposure and optimizing dosing regimens.

特性

CAS番号 |

36090-43-4 |

|---|---|

分子式 |

C16H16N2O3S |

分子量 |

316.4 g/mol |

IUPAC名 |

4-(2-oxo-4-phenylpyrrolidin-1-yl)benzenesulfonamide |

InChI |

InChI=1S/C16H16N2O3S/c17-22(20,21)15-8-6-14(7-9-15)18-11-13(10-16(18)19)12-4-2-1-3-5-12/h1-9,13H,10-11H2,(H2,17,20,21) |

InChIキー |

PVMJINIJVIIDCH-UHFFFAOYSA-N |

正規SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CC=C3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。